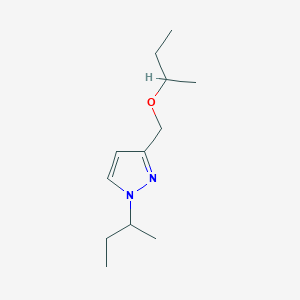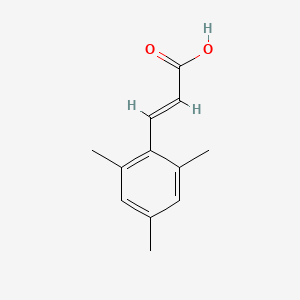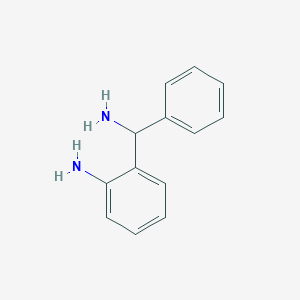
1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound 1" and has been studied extensively for its ability to inhibit various cancer cell lines.
科学的研究の応用
Anticancer Potential
The research by Guagnano et al. (2011) discusses the optimization of N-aryl-N'-pyrimidin-4-yl ureas, leading to the discovery of potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases. The compound NVP-BGJ398 showed significant antitumor activity in RT112 bladder cancer xenograft models, highlighting its potential as a new anticancer agent (Guagnano et al., 2011).
Pharmacokinetics and Metabolism
Sharma et al. (2012) studied the disposition of 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, a dipeptidyl peptidase IV inhibitor. The study in rats, dogs, and humans revealed insights into the compound's metabolism, including hydroxylation and amide hydrolysis pathways, and its elimination via both metabolism and renal clearance (Sharma et al., 2012).
Supramolecular Chemistry
Beijer et al. (1998) explored the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding. The study demonstrated the dimerization constant of the dimer in chloroform exceeds 10^6 M^-1, indicating the ureidopyrimidone functionality's potential as a building block for supramolecular assemblies (Beijer et al., 1998).
Chemical Synthesis and Modification
Nie et al. (2020) conducted a study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist. By replacing the pyridine ring with a pyrimidine ring or 1,2,3,4-tetrahydro-β-carboline scaffold, they discovered novel analogs with improved pharmacological profiles (Nie et al., 2020).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOZXFNMEICEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide](/img/structure/B2592435.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)



![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2592448.png)
![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2592449.png)


![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2592452.png)